Cas no 1005-64-7 ((E)-1-Phenyl-1-butene)

(E)-1-Phenyl-1-butene structure
(E)-1-Phenyl-1-butene structure
商品名:(E)-1-Phenyl-1-butene
CAS番号:1005-64-7
MF:C10H12
メガワット:132.20228
MDL:MFCD00048708
CID:192491
PubChem ID:5370622

(E)-1-Phenyl-1-butene 化学的及び物理的性質

名前と識別子

    • Benzene,(1E)-1-buten-1-yl-
    • TRANS-1-PHENYL-1-BUTENE
    • (E)-1-Phenyl-1-butene
    • (1E)-1-Butenylbenzene
    • (E)-1-butenylbenzene
    • 1-phenyl-(E)-1-butene
    • benzene,1-butenyl-,(E)
    • trans-but-1-enyl-benzene
    • (E)-But-1-en-1-ylbenzene
    • (E)-β-Ethylstyrene
    • trans-β-ethylstyrene
    • trans-beta-Ethylstyrene
    • benzene,1-butenyl-,(E)-
    • (1E)-1-Buten-1-ylbenzene
    • Benzene, 1-butenyl-
    • [(1E)-but-1-en-1-yl]benzene
    • Benzene, 1-butenyl-, (E)-
    • CS-0439937
    • InChI=1/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3
    • [(E)-but-1-enyl]benzene
    • AKOS006272930
    • MPMBRWOOISTHJV-XVNBXDOJSA-N
    • 56264-98-3
    • 1005-64-7
    • Butenylbenzene
    • DTXSID301026549
    • [(E)-but-1-enyl]-benzene
    • 824-90-8
    • (E)-but-1-enylbenzene
    • EINECS 260-079-4
    • (1E)-1-Butenylbenzene #
    • DB-160909
    • G77649
    • 862897-77-6
    • MDL: MFCD00048708
    • インチ: InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+
    • InChIKey: MPMBRWOOISTHJV-XVNBXDOJSA-N
    • ほほえんだ: C(/C1C=CC=CC=1)=C\CC

計算された属性

  • せいみつぶんしりょう: 132.09400
  • どういたいしつりょう: 132.0939
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 96.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 0.899±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: -43.1 ºC
  • ふってん: 198.7 ºC
  • フラッシュポイント: 63.6±6.7 ºC,
  • 屈折率: 1.5382 (589.3 nm 25 ºC)
  • ようかいど: ほとんど溶けない(0.024 g/l)(25ºC)、
  • PSA: 0.00000
  • LogP: 3.10980
  • じょうきあつ: No data available

(E)-1-Phenyl-1-butene セキュリティ情報

(E)-1-Phenyl-1-butene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

(E)-1-Phenyl-1-butene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D625065-500mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
500mg
$548 2023-08-31
eNovation Chemicals LLC
D625065-1g
(E)-1-Phenyl-1-butene
1005-64-7 97%
1g
$1140 2024-05-24
1PlusChem
1P008TOU-1g
TRANS-1-PHENYL-1-BUTENE
1005-64-7 97 %
1g
$692.00 2023-12-27
eNovation Chemicals LLC
D625065-100mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
100mg
$200 2024-05-24
eNovation Chemicals LLC
D625065-250mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
250mg
$390 2024-05-24
eNovation Chemicals LLC
D625065-1g
(E)-1-Phenyl-1-butene
1005-64-7 97%
1g
$1140 2025-02-26
TRC
P319495-5g
(E)-1-Phenyl-1-butene
1005-64-7
5g
$ 1777.00 2023-09-06
eNovation Chemicals LLC
D625065-5g
(E)-1-Phenyl-1-butene
1005-64-7 97%
5g
$4200 2023-08-31
1PlusChem
1P008TOU-100mg
TRANS-1-PHENYL-1-BUTENE
1005-64-7 97 %
100mg
$129.00 2023-12-27
eNovation Chemicals LLC
D625065-100mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
100mg
$200 2025-02-21

(E)-1-Phenyl-1-butene 関連文献

(E)-1-Phenyl-1-buteneに関する追加情報

(E)-1-Phenyl-1-butene: A Comprehensive Overview

(E)-1-Phenyl-1-butene, also known as trans-1-phenylpropene, is a compound with the CAS number 1005-64-7. This compound is an alkene with a phenyl group attached to the first carbon of a butene chain. The (E) configuration indicates that the higher priority groups on each carbon of the double bond are on opposite sides, giving it a distinct geometric isomerism. This compound is widely studied in organic chemistry due to its unique properties and applications in various fields, including material science, pharmaceuticals, and polymer synthesis.

The structure of (E)-1-Phenyl-1-butene consists of a phenyl ring connected to a butene group via a double bond. The phenyl group contributes to the compound's aromaticity, while the double bond introduces reactivity and potential for polymerization. Recent studies have explored the use of this compound in synthesizing novel materials, such as high-performance polymers with tailored mechanical and thermal properties. For instance, researchers have demonstrated that (E)-1-Phenyl-1-butene can be polymerized under controlled radical polymerization conditions to yield materials with improved tensile strength and thermal stability.

In addition to its role in polymer chemistry, (E)-1-Phenyl-1-butene has gained attention in the pharmaceutical industry as a precursor for bioactive compounds. Its ability to undergo various organic reactions, such as Diels-Alder reactions and Michael additions, makes it a valuable intermediate in drug discovery processes. Recent advancements in asymmetric catalysis have enabled the synthesis of enantiomerically enriched derivatives of this compound, which are being investigated for their potential therapeutic applications.

The synthesis of (E)-1-Phenyl-1-butene typically involves alkylation or coupling reactions of phenyl compounds with alkenes. One notable method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for efficient formation of the desired product. These methods have been optimized in recent years to improve yield and selectivity, making them more suitable for large-scale production.

From an environmental perspective, the biodegradation and toxicity of (E)-1-Phenyl-1-butene have been studied to assess its impact on ecosystems. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities capable of breaking it down into less complex compounds. However, further studies are required to fully understand its long-term environmental effects and potential risks.

In conclusion, (E)-1-Phenyl-1-butene is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new uses and improvements in its synthesis and application, this compound is poised to play an even more prominent role in advancing modern chemistry.

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